molecular formula C20H14N2O2S B11421428 N-(1,2-benzoxazol-3-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

N-(1,2-benzoxazol-3-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B11421428
M. Wt: 346.4 g/mol
InChI Key: WJORGFUSYHQLBT-UHFFFAOYSA-N
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Description

N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Halogenated derivatives, substituted amides.

Mechanism of Action

The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of benzoxazole and naphthothiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

InChI

InChI=1S/C20H14N2O2S/c23-20(21-19-15-7-3-4-8-16(15)24-22-19)17-11-13-10-9-12-5-1-2-6-14(12)18(13)25-17/h1-8,11H,9-10H2,(H,21,22,23)

InChI Key

WJORGFUSYHQLBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=NOC5=CC=CC=C54

Origin of Product

United States

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